molecular formula C24H32N2O2 B11575069 N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

N-cycloheptyl-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11575069
M. Wt: 380.5 g/mol
InChI Key: VYARLZRITRVGEB-UHFFFAOYSA-N
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Description

N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a cycloheptyl group, a cyclohexanecarbonyl group, and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol can yield the indole intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEPTYL-2-(3-CYCLOHEXANECARBONYL-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific combination of cycloheptyl and cyclohexanecarbonyl groups attached to the indole nucleus. This unique structure may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C24H32N2O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-cycloheptyl-2-[3-(cyclohexanecarbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C24H32N2O2/c27-23(25-19-12-6-1-2-7-13-19)17-26-16-21(20-14-8-9-15-22(20)26)24(28)18-10-4-3-5-11-18/h8-9,14-16,18-19H,1-7,10-13,17H2,(H,25,27)

InChI Key

VYARLZRITRVGEB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4

Origin of Product

United States

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